Pemigatinib works by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are proteins on the surface of cells that play a role in cell growth, proliferation, and survival. Mutations in these receptors can lead to uncontrolled cell growth and cancer development [Source: National Cancer Institute (.gov) ]. Pemigatinib selectively binds to and blocks the activity of FGFRs with specific mutations, thereby hindering cancer cell growth.
Pemigatinib is currently being investigated in clinical trials for the treatment of various cancers driven by FGFR mutations. These include cholangiocarcinoma (bile duct cancer), bladder cancer, and some types of lung cancer [Source: ClinicalTrials.gov ]. Researchers are evaluating its efficacy, safety, and optimal dosing regimens, either as a single therapy or in combination with other drugs.
An essential aspect of research with pemigatinib involves identifying biomarkers. Biomarkers are biological molecules that can indicate the presence of a disease or a patient's response to treatment. Identifying FGFR mutations can help determine which patients might benefit most from pemigatinib therapy [Source: National Cancer Institute (.gov) ].
Pemigatinib is a small molecule kinase inhibitor specifically targeting fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3. It is primarily utilized in the treatment of unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma, especially in patients with specific FGFR2 gene fusions or rearrangements. Pemigatinib was granted accelerated approval by the Food and Drug Administration on April 17, 2020, based on its efficacy in clinical trials involving patients who had previously undergone treatment for their cancer .
Pemigatinib acts as a specific inhibitor of FGFR1, FGFR2, and FGFR3 []. These receptors are involved in various cellular processes, including cell growth, proliferation, and survival. In certain cancers, mutations or amplifications in FGFR genes lead to their constitutive activation, promoting uncontrolled cell growth []. Pemigatinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, a crucial energy molecule needed for their signaling activity. This effectively blocks the downstream signaling pathways driven by FGFRs, leading to tumor cell death or suppression of growth [].
The mechanism of action of pemigatinib involves the inhibition of FGFR phosphorylation and subsequent signaling pathways that promote tumor cell proliferation. This inhibition leads to decreased cell viability in cancer cell lines with activating FGFR alterations such as amplifications, fusions, or mutations. The binding of pemigatinib to the ATP-binding pocket of FGFRs stabilizes the inactive form of the receptor, effectively blocking downstream signaling pathways that are critical for tumor growth .
Pemigatinib exhibits potent antitumor activity, with an IC50 value of less than 2 nM against FGFR1, FGFR2, and FGFR3. In preclinical studies using mouse xenograft models, pemigatinib demonstrated significant suppression of tumor growth in cancers characterized by FGFR alterations. In particular, it has shown efficacy against cholangiocarcinoma with oncogenic FGFR2 fusions . The drug also interacts with other signaling pathways, including those involving ERK1/2 and STAT5, further contributing to its antitumor effects .
The synthesis of pemigatinib involves multi-step organic reactions that typically include:
While specific synthetic routes are proprietary, they generally follow established organic synthesis methodologies for complex organic compounds .
Pemigatinib is primarily indicated for:
Clinical trials have established its efficacy in specific patient populations, highlighting its role as a targeted therapy in oncology .
Pemigatinib is predominantly metabolized by cytochrome P450 3A4 (CYP3A4), making it susceptible to drug-drug interactions with other agents that inhibit or induce this enzyme. Co-administration with strong CYP3A4 inducers can reduce pemigatinib levels, while inhibitors can increase toxicity due to elevated drug concentrations. Monitoring and dose adjustments are recommended when used alongside such medications .
Adverse effects associated with pemigatinib include hyperphosphatemia, alopecia, diarrhea, and fatigue, necessitating careful patient management during therapy .
Pemigatinib belongs to a class of fibroblast growth factor receptor inhibitors that includes:
Compound | Targeted FGFRs | IC50 (nM) | Unique Features |
---|---|---|---|
Pemigatinib | 1, 2, 3 | <2 | Effective against cholangiocarcinoma |
Erdafitinib | 1, 2 | ~1.2 | Approved for bladder cancer |
Infigratinib | 1, 2 | ~0.9 | Different solubilizing group |
Futibatinib | 1, 2 | ~0.5 | Newest agent with unique binding mode |
Pemigatinib's unique efficacy against specific genetic alterations in cholangiocarcinoma sets it apart from these similar compounds while sharing common mechanisms of action as a selective FGFR inhibitor .
Pemigatinib possesses the molecular formula C24H27F2N5O4 with a corresponding molecular mass of 487.5 grams per mole. The compound exhibits a complex heterocyclic structure featuring a pyrrolopyridopyrimidine core system with specific substitution patterns that confer its unique pharmacological properties. The systematic chemical name for pemigatinib is 3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one.
The structural architecture of pemigatinib incorporates several key functional groups that contribute to its biological activity. The molecule contains a difluorodimethoxyphenyl substituent attached to the tricyclic pyrrolo-pyrido-pyrimidine framework, along with an ethyl group and a morpholinylmethyl side chain. Importantly, pemigatinib is achiral, meaning it does not possess any stereogenic centers and therefore exists as a single stereoisomer. This characteristic simplifies both its synthesis and analytical characterization while ensuring consistent pharmacological properties.
The molecular structure exhibits pH-dependent solubility characteristics, with the compound being highly soluble under acidic conditions but demonstrating reduced solubility at physiological pH levels. This solubility profile classifies pemigatinib as a Biopharmaceutics Classification System class 2 compound, characterized by low solubility and high permeability. The compound appears as a white to off-white crystalline solid that demonstrates non-hygroscopic properties under standard storage conditions.
Comprehensive crystallographic investigations have revealed important structural details about pemigatinib and its interaction with target proteins. High-resolution crystal structure analysis of the pemigatinib-fibroblast growth factor receptor 1 kinase domain complex has been determined at 2.5 Angstrom resolution, providing detailed insights into the binding mechanism. The crystal structure demonstrates that pemigatinib occupies the adenosine triphosphate-binding pocket of fibroblast growth factor receptor 1, where the activation loop adopts a specific conformational state known as the DFG-in conformation.
The pyrrolopyridine moiety of pemigatinib forms two critical hydrogen bonds with the amino-hydrogen group and the carbonyl group of Alanine564 in the hinge region of fibroblast growth factor receptor 1. This binding interaction stabilizes the compound within the active site through an extensive network of hydrogen bonds and van der Waals forces, contributing to its potent inhibitory activity. The electron density maps clearly define the structural characteristics of pemigatinib within the crystal lattice, confirming the accuracy of the proposed molecular architecture.
Polymorph screening studies have identified multiple polymorphic forms of pemigatinib, with many existing as solvates. The commercial form designated as Form I represents the most thermodynamically stable polymorph and is routinely produced during the manufacturing process. This polymorphic form demonstrates superior stability characteristics and is confirmed through X-ray powder diffractometry testing as part of the active substance release specification. The solid-state properties have been comprehensively characterized using a combination of analytical techniques including X-ray powder diffractometry, differential scanning calorimetry, thermal gravimetric analysis, melting point determination, hygroscopicity analysis through dynamic vapor sorption, and assessment of humidity cycling effects.
The synthesis of pemigatinib involves a sophisticated multi-step approach utilizing pyrrolopyridine as the primary starting material. The synthetic strategy encompasses five main synthetic steps using well-defined starting materials with acceptable specifications, following established principles for pharmaceutical manufacturing. The overall synthetic route has been designed to produce pemigatinib with high purity and yield while maintaining cost-effectiveness and scalability for commercial production.
Further synthetic transformations include sulfonylation of the nitrogen atom and acetal protection of the aldehyde, allowing for another directed ortho-metalation reaction at the more activated C2-position of the azaindole ring. The metalation process is guided by the sulfonyl group, which serves as an excellent directing group that increases the rate of hydrogen-metal exchange and stabilizes the metalated intermediate. Lithiation of the azaindole with lithium diisopropylamide followed by quenching with formamide provides an aldehyde that undergoes reductive amination with morpholine in the presence of sodium triacetoxyborohydride.
The preparation of the requisite aniline component involves a three-step sequence starting from methyl 3,5-dimethoxybenzoate, including fluorination, saponification of the ester, and a Curtius rearrangement. The Curtius rearrangement represents the thermal decomposition of acyl azides to the corresponding isocyanates, accomplished through reaction with diphenylphosphoryl azide. The resulting isocyanate undergoes hydrolysis to generate the primary amine or nucleophilic attack with alcohols such as tert-butanol to produce the corresponding carbamate.
Synthetic Step | Starting Material | Key Reagent | Product | Yield Range |
---|---|---|---|---|
N-oxidation | Pyrrolopyridine | Oxidizing agent | N-oxide | Not specified |
Chlorination | N-oxide | Mesyl chloride/DMF | 4-chloroazaindole | Excellent |
Protection/Lithiation | 4-chloroazaindole | TIPS/DMF | Protected aldehyde | Excellent |
Reductive amination | Aldehyde intermediate | Morpholine/NaBH(OAc)3 | Morpholine adduct | Good |
Final cyclization | Urea intermediate | LHMDS | Pemigatinib | Good |
The synthetic pathway to pemigatinib involves several critical intermediates that require careful characterization and quality control. The primary intermediate, designated as the pemigatinib morpholine intermediate, represents a crucial synthetic precursor that undergoes subsequent reduction, cyclization, and other transformations to yield the final product. This intermediate incorporates the morpholinylmethyl side chain that contributes significantly to the binding affinity and selectivity profile of the final compound.
The aldehyde intermediate generated through the directed ortho-metalation sequence serves as a key building block for the subsequent reductive amination reaction. This intermediate must be carefully handled due to the reactivity of the aldehyde functional group and its potential for side reactions or degradation. Characterization of this intermediate typically involves nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm structure and purity.
The urea intermediate formed through reaction with ethyl isocyanate represents another critical synthetic precursor. This compound undergoes intramolecular cyclization upon exposure to lithium hexamethyldisilazide, resulting in displacement of the proximal chloride to furnish the azatricyclic framework. The cyclization reaction requires careful control of reaction conditions, including temperature, solvent selection, and reaction time, to ensure optimal yield and minimize unwanted side products.
The final synthetic transformation involves basic hydrolysis to remove the phenylsulfonyl protecting group, delivering pemigatinib in good overall yield. This deprotection step must be carefully monitored to ensure complete removal of the protecting group while avoiding degradation of the sensitive heterocyclic framework. Analytical characterization of the final product includes comprehensive spectroscopic analysis using Fourier Transform Infrared spectroscopy, 1H, 13C, and 19F nuclear magnetic resonance spectroscopy, mass spectrometry, ultraviolet spectroscopy, and elemental analysis to confirm the structure and purity of pemigatinib.